(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors
Introduction of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The fluoro and imidazole groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The fluoro and imidazole groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)amine
- (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)chloride
Uniqueness
(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the formation of complex organic structures .
Properties
Molecular Formula |
C9H9BFN3O2 |
---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
[4-fluoro-6-(4-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-4-14(5-13-6)9-2-8(11)7(3-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI Key |
WNXRMMRVHBTJIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.